Ethyl 2-amino-2-cyanoacetate

Catalog No.
S3413452
CAS No.
32683-02-6
M.F
C5H8N2O2
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-2-cyanoacetate

CAS Number

32683-02-6

Product Name

Ethyl 2-amino-2-cyanoacetate

IUPAC Name

ethyl 2-amino-2-cyanoacetate

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3

InChI Key

JYGRVMQGWVVHJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)N

Canonical SMILES

CCOC(=O)C(C#N)N

Synthesis of N-Oxides:

Ethyl 2-amino-2-cyanoacetate serves as a crucial intermediate in the synthesis of N-oxides, particularly N-heterocyclic N-oxides. These compounds possess valuable properties like stability and resistance to nucleophilic attacks, making them significant in medicinal chemistry, materials science, and organic electronics. A study published in the journal "Tetrahedron Letters" demonstrates its use in the synthesis of pyridine N-oxides, highlighting its role in generating these valuable compounds [].

Synthesis of Murine Leukemia Cells:

Ethyl 2-amino-2-cyanoacetate plays a role in the synthesis of specific murine leukemia cells, which are vital tools in cancer research. These cells help scientists study the development and progression of leukemia, evaluate potential cancer therapies, and understand the mechanisms of drug resistance. A research article published in "Cancer Research" details its use in the generation of murine leukemia L1210 cells [].

Ethyl 2-amino-2-cyanoacetate is an organic compound with the molecular formula C5H8N2O2C_5H_8N_2O_2 and a molecular weight of 128.13 g/mol. It features a cyano group, an amino group, and an ester functional group, making it a versatile building block in organic synthesis. The structure consists of an ethyl ester attached to a cyanoacetate moiety, which contributes to its reactivity in various

  • Knoevenagel Condensation: This reaction allows for the formation of carbon-carbon bonds, utilizing the acidic methylene group adjacent to the cyano and ester functionalities.
  • Michael Addition: The compound can act as a nucleophile, reacting with α,β-unsaturated carbonyl compounds.
  • Hydrogenation: Under specific conditions, it can be converted into β-amino acids such as β-alanine .
  • Acyl Substitution: Reaction with ammonia leads to the formation of cyanoacetamide, which can be further dehydrated to yield malononitrile .

These reactions highlight the compound's utility as a precursor for synthesizing various heterocycles and other functional compounds.

Various methods exist for synthesizing ethyl 2-amino-2-cyanoacetate:

  • Kolbe Nitrile Synthesis: Involves the reaction of ethyl chloroacetate with sodium cyanide.
  • Fischer Esterification: Cyanoacetic acid is reacted with ethanol in the presence of strong mineral acids.
  • Phase Transfer Catalysis: Sodium cyanoacetate can react with ethyl bromide in a biphasic system using a phase transfer catalyst.
  • Oxidation of 3-Ethoxypropionitrile: This method uses oxygen under pressure with cobalt(II) acetate as a catalyst .

These methods allow for efficient production of ethyl 2-amino-2-cyanoacetate, facilitating its use in various synthetic applications.

Ethyl 2-amino-2-cyanoacetate serves multiple roles in synthetic chemistry:

  • Building Block for Pharmaceuticals: It is utilized in the synthesis of various bioactive compounds and pharmaceuticals.
  • Synthesis of Heterocycles: The compound is a precursor for synthesizing complex heterocyclic structures that possess medicinal properties.
  • Industrial

Ethyl 2-amino-2-cyanoacetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl CyanoacetateContains cyano and ester groupsMore commonly used as a synthetic intermediate
Diethyl MalonateContains two ester groupsUsed extensively in malonic acid derivatives
Ethyl AcetoacetateContains ketone functionalityPrimarily used in Claisen condensation reactions
Ethyl CarbamateContains carbamate functionalityUsed primarily as an insecticide

Ethyl 2-amino-2-cyanoacetate stands out due to its amino group combined with both cyano and ester functionalities, making it particularly versatile for synthesizing complex organic molecules that require multiple reactive sites .

XLogP3

-0.4

Sequence

X

Dates

Modify: 2023-08-19

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